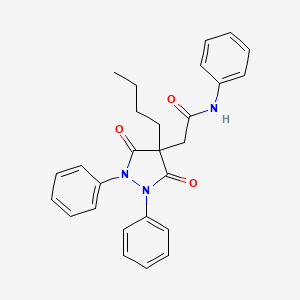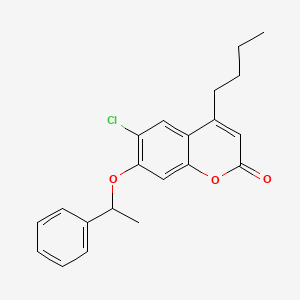
2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamide
説明
2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamide, also known as phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation for over 70 years. Phenylbutazone is a pyrazolone derivative that was first synthesized in the 1940s and has been used in both human and veterinary medicine. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene is not fully understood, but it is thought to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene may explain its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
Phenylbutazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, which results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever. Phenylbutazone has also been shown to have antitumor activity in some cell lines, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
Phenylbutazone has a number of advantages as a tool for scientific research. It has well-established anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying these conditions. It is also relatively inexpensive and widely available, making it accessible to researchers. However, there are also limitations to the use of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene in lab experiments. It has been shown to have some toxicity in certain animal models, and its effects can be variable depending on the dose and route of administration.
将来の方向性
There are a number of future directions for the study of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene. One area of interest is the development of new formulations of the drug that may be more effective or have fewer side effects. Another area of interest is the study of the mechanism of action of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene, particularly its antitumor effects. There is also interest in the use of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene in combination with other drugs for the treatment of various conditions, such as cancer and arthritis. Finally, there is interest in the use of 2-(4-butyl-3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-N-phenylacetamidene as a tool for studying the role of COX enzymes in various physiological processes.
科学的研究の応用
Phenylbutazone has been used in a variety of scientific research applications, including the study of inflammation, pain, and arthritis. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying these conditions. Phenylbutazone has also been used in the study of cancer, as it has been shown to have antitumor activity in some cell lines.
特性
IUPAC Name |
2-(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-2-3-19-27(20-24(31)28-21-13-7-4-8-14-21)25(32)29(22-15-9-5-10-16-22)30(26(27)33)23-17-11-6-12-18-23/h4-18H,2-3,19-20H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXSHOGFLVZTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dihydro-2H,6H,7H-chromeno[2',3':4,5]pyrimido[2,1-b][1,3]thiazine-6,7-dione](/img/structure/B3988471.png)
![4-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3988475.png)
![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988482.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-furamide](/img/structure/B3988494.png)


![5-butyl-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3988510.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988518.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3988520.png)
![1-{1,3-dimethyl-2,4,6-trioxo-5-[2-(4-pyridinyl)ethyl]hexahydro-5-pyrimidinyl}cyclohexanecarbonitrile](/img/structure/B3988523.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3988532.png)
![N-(2,3-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B3988535.png)
